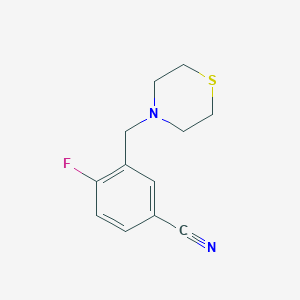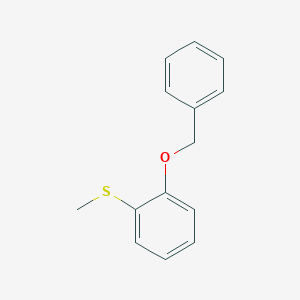
(2-(Benzyloxy)phenyl)(methyl)sulfane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(Benzyloxy)phenyl)(methyl)sulfane is an organic compound that features a benzyl ether group attached to a phenyl ring, which is further connected to a methyl sulfane group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Benzyloxy)phenyl)(methyl)sulfane typically involves the reaction of 2-(benzyloxy)phenol with methyl sulfanyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
(2-(Benzyloxy)phenyl)(methyl)sulfane can undergo various chemical reactions, including:
Oxidation: The sulfane group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzyl ether group can be reduced to form the corresponding phenol.
Substitution: The methyl sulfane group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenols.
Substitution: Thiol or amine derivatives.
科学的研究の応用
(2-(Benzyloxy)phenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2-(Benzyloxy)phenyl)(methyl)sulfane involves its interaction with various molecular targets. The benzyl ether group can interact with enzymes and proteins, while the methyl sulfane group can participate in redox reactions. These interactions can affect cellular processes and metabolic pathways, making the compound useful in biochemical studies.
類似化合物との比較
Similar Compounds
(2-(Benzyloxy)phenyl)(methyl)selane: Similar structure but with a selenium atom instead of sulfur.
(2-(Benzyloxy)phenyl)(methyl)amine: Similar structure but with an amine group instead of sulfur.
(2-(Benzyloxy)phenyl)(methyl)ether: Similar structure but with an ether group instead of sulfur.
Uniqueness
(2-(Benzyloxy)phenyl)(methyl)sulfane is unique due to the presence of the methyl sulfane group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The sulfur atom can participate in various redox reactions, making it valuable in both synthetic and biological contexts.
特性
分子式 |
C14H14OS |
|---|---|
分子量 |
230.33 g/mol |
IUPAC名 |
1-methylsulfanyl-2-phenylmethoxybenzene |
InChI |
InChI=1S/C14H14OS/c1-16-14-10-6-5-9-13(14)15-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3 |
InChIキー |
YTQIKXPZUJZOIC-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC=CC=C1OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


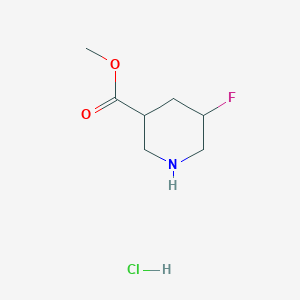
![N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-methylacetamide](/img/structure/B14774827.png)
![2-amino-N-[(4-cyanophenyl)methyl]-3-methylbutanamide](/img/structure/B14774832.png)
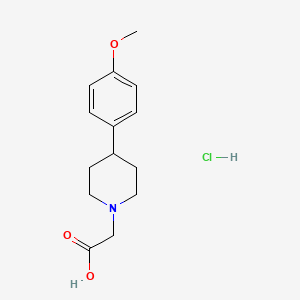
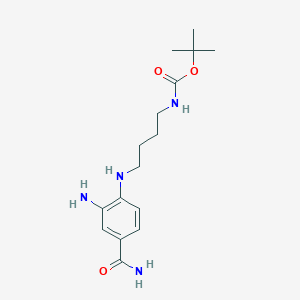

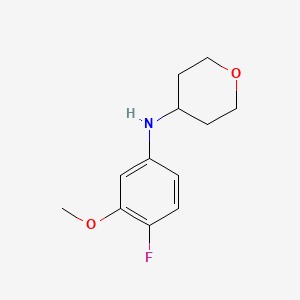
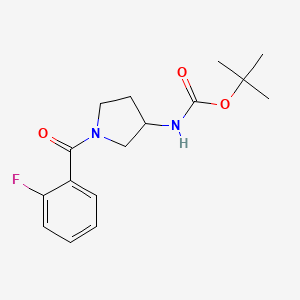
![2-[2,3-Difluoro-5-(3-methoxycyclobutyl)oxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14774881.png)
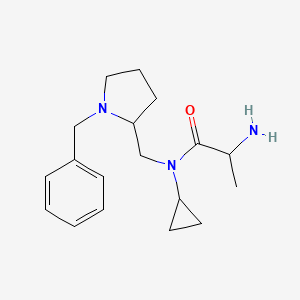
![4-Benzyl-N-(tert-butyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxamide](/img/structure/B14774887.png)
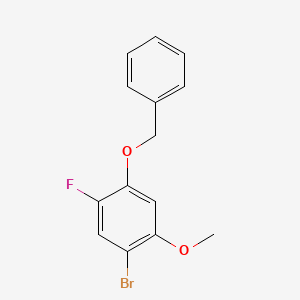
![(3R)-3-(3-oxo-6,7,8,9-tetrahydro-1H-pyrrolo[3,4-h]isoquinolin-2-yl)piperidine-2,6-dione](/img/structure/B14774895.png)
